molecular formula C23H31NO3 B15339247 17-Desacetyl Norgestimate-N-acetate-D6 (major)

17-Desacetyl Norgestimate-N-acetate-D6 (major)

Cat. No.: B15339247
M. Wt: 375.5 g/mol
InChI Key: JSPMVXQBDVFHST-FVGYLENASA-N
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Description

[(Z)-[(10R,13S,17R)-2,2,4,6,6,10-Hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino] acetate is a complex organic compound characterized by its unique structural features, including multiple deuterium atoms and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[(10R,13S,17R)-2,2,4,6,6,10-Hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino] acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

[(Z)-[(10R,13S,17R)-2,2,4,6,6,10-Hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino] acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying deuterium effects on chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[(10R,13S,17R)-2,2,4,6,6,10-Hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[(10R,13S,17R)-2,2,4,6,6,10-Hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino] acetate is unique due to its multiple deuterium atoms and the presence of an ethynyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for studying isotope effects and developing novel applications .

Properties

Molecular Formula

C23H31NO3

Molecular Weight

375.5 g/mol

IUPAC Name

[(Z)-[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino] acetate

InChI

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-27-15(3)25)14-16(18)6-8-20(19)21(22)11-13-23(22,26)5-2/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17-/t18-,19?,20?,21?,22-,23-/m0/s1/i6D2,7D2,14D,18D

InChI Key

JSPMVXQBDVFHST-FVGYLENASA-N

Isomeric SMILES

[2H]C\1=C2[C@](CC(/C1=N/OC(=O)C)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H]

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NOC(=O)C)CCC34

Origin of Product

United States

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